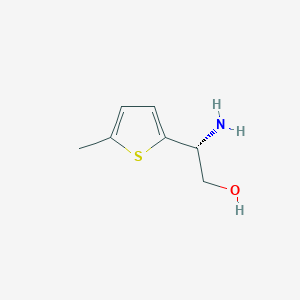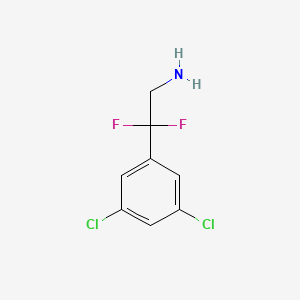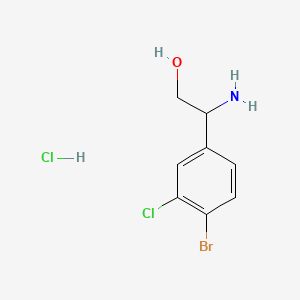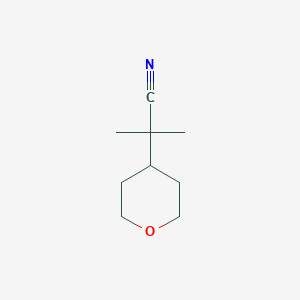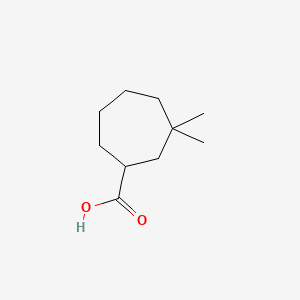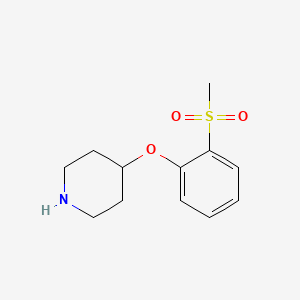![molecular formula C9H11ClN2O3 B13604433 3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)
3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Pyridin-4-yl)formamido]propanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring, a formamido group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-yl)formamido]propanoic acid hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with β-alanine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-[(Pyridin-4-yl)formamido]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-[(Pyridin-4-yl)formamido]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Pyridin-4-yl)formamido]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
相似化合物的比较
Similar Compounds
- 3-(Pyridin-4-yl)propanoic acid
- 4-Pyridinepropionic acid
- 3-(3-Pyridyl)propionic acid
Uniqueness
3-[(Pyridin-4-yl)formamido]propanoic acid hydrochloride is unique due to the presence of the formamido group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H11ClN2O3 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC 名称 |
3-(pyridine-4-carbonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8(13)3-6-11-9(14)7-1-4-10-5-2-7;/h1-2,4-5H,3,6H2,(H,11,14)(H,12,13);1H |
InChI 键 |
QRFGOEOMYMHZSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)NCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


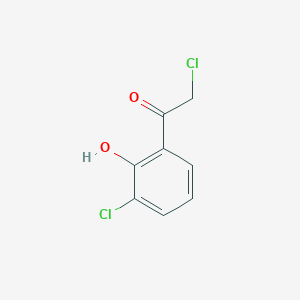
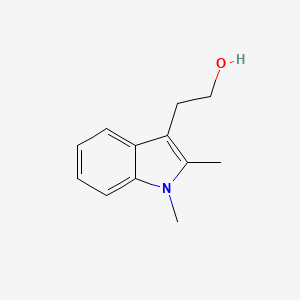
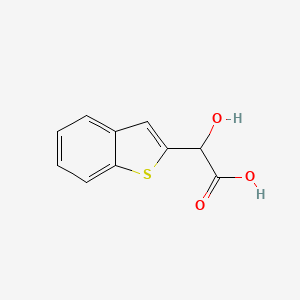
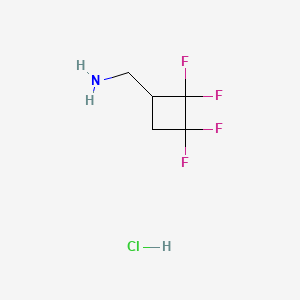
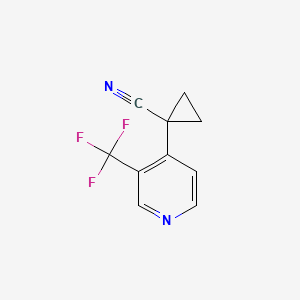
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
